[1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol
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Overview
Description
[1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol: is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by the presence of a cyclopropane ring, a sulfonyl group, and a piperidine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of cyclopropanesulfonyl chloride with piperidine, followed by the introduction of a methanol group. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, like dichloromethane, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
[1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors or other biomolecules, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- [1-(Cyclopropanesulfonyl)piperidin-4-yl]methanol
- [1-(Cyclopropanesulfonyl)piperidin-2-yl]methanol
- [1-(Cyclopropanesulfonyl)piperidin-3-yl]ethanol
Uniqueness
[1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol is unique due to the specific position of the methanol group on the piperidine ring, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
(1-cyclopropylsulfonylpiperidin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c11-7-8-2-1-5-10(6-8)14(12,13)9-3-4-9/h8-9,11H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKFCAOLWRUTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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